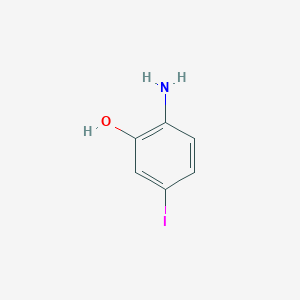

2-Amino-5-iodophenol

Description

Properties

IUPAC Name |

2-amino-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSMRUIIBNDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600906 | |

| Record name | 2-Amino-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-80-6 | |

| Record name | 2-Amino-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular structure of 2-Amino-5-iodophenol

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodophenol is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The iodine atom, in particular, serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions. This guide provides a comprehensive analysis of its molecular structure, elucidated through an examination of its physicochemical properties, spectroscopic characteristics, and synthetic pathways.

Core Molecular Identity and Physicochemical Properties

2-Amino-5-iodophenol is systematically named 2-amino-5-iodophenol according to IUPAC nomenclature.[1][2] Its identity is unambiguously confirmed by its CAS Registry Number: 99968-80-6.[3] The molecule consists of a phenol ring substituted with an amino group at position 2 and an iodine atom at position 5.

The physical and chemical properties of a compound are direct manifestations of its molecular structure. These properties are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

Diagram 1: Annotated Molecular Structure of 2-Amino-5-iodophenol

Caption: Integrated workflow for structural confirmation using multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons on the amino and hydroxyl groups. The substitution pattern dictates the splitting patterns (multiplicities). The protons on the amino and hydroxyl groups will likely appear as broad singlets. The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents (-OH and -NH₂ are electron-donating, -I is electron-withdrawing and deshielding).

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, as the molecule is asymmetric. The carbons directly attached to the electronegative oxygen, nitrogen, and iodine atoms will be shifted to characteristic frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Amino-5-iodophenol would confirm the presence of its characteristic groups. [4] Table 2: Predicted Key IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Phenol | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 (medium, two bands) |

| Amine | N-H bend | ~1600 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Phenol | C-O stretch | 1200-1260 |

| Aryl-Iodide | C-I stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. For 2-Amino-5-iodophenol (C₆H₆INO), the expected exact mass is 234.94941 Da. [1][5]A key feature in the mass spectrum would be the characteristic isotopic signature of iodine. The molecular ion peak (M⁺) would be observed at m/z ≈ 235. Fragmentation patterns could show the loss of iodine (M-127) or other characteristic fragments. [6]

Synthesis and Reactivity

Understanding the synthesis of 2-Amino-5-iodophenol provides insight into its chemical logic and reactivity. A plausible and common synthetic route involves the direct iodination of 2-aminophenol.

Diagram 3: Proposed Synthesis Workflow

Caption: A general workflow for the synthesis and purification of 2-Amino-5-iodophenol.

Synthetic Protocol: Electrophilic Iodination

A common method for iodinating phenols and anilines involves using an iodine source in the presence of an oxidizing agent. [7][8]

-

Dissolution: Dissolve the starting material, 2-aminophenol, in an appropriate solvent such as water or a water/acetonitrile mixture.

-

Reagent Addition: Add molecular iodine (I₂) to the solution. Both the hydroxyl (-OH) and amino (-NH₂) groups are strongly activating and ortho-, para-directing. The position para to the hydroxyl group and meta to the amino group (C-5) is sterically accessible and electronically favored for electrophilic substitution.

-

Oxidation: Introduce a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise. [8]The oxidant converts I₂ to a more potent electrophilic iodine species (e.g., I⁺), which is necessary for the reaction to proceed efficiently.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, quench any remaining oxidant. The product can be isolated by extraction into an organic solvent.

-

Purification: The crude product is then purified, typically by column chromatography over silica gel, to yield pure 2-Amino-5-iodophenol.

Chemical Reactivity

The reactivity of 2-Amino-5-iodophenol is dictated by its three functional groups:

-

The amino and hydroxyl groups can undergo acylation, alkylation, and other reactions typical of anilines and phenols.

-

The aromatic ring can undergo further electrophilic substitution, though the positions are heavily influenced by the existing powerful directing groups.

-

The carbon-iodine bond is the most synthetically versatile site. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of other molecular fragments. This reactivity is a cornerstone of its utility in drug development. [9]

Applications in Drug Development

The 2-aminophenol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [10]2-Amino-5-iodophenol serves as a valuable starting material for creating libraries of novel compounds for drug discovery.

-

Scaffold for Synthesis: Its structure is a key component in the design of potential therapeutic agents, including antibacterial, anti-inflammatory, and anticancer agents. [9][10]* Diversity-Oriented Synthesis (DOS): As a versatile building block, it is ideal for Diversity-Oriented Synthesis, a strategy to create structurally diverse small molecules for high-throughput screening. [9][11]The iodine atom allows for late-stage functionalization, rapidly generating a wide array of derivatives.

-

Lead Optimization: In the drug development process, once a "hit" compound is identified, the 2-Amino-5-iodophenol core can be systematically modified to improve properties like potency, selectivity, and pharmacokinetic profiles (ADMET). [11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Amino-5-iodophenol.

-

Hazards: The compound is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation. [13][14]It is also suspected of causing genetic defects. [13][15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [14][16]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [13][17]Avoid formation of dust and aerosols. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8°C. [3][5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains. [14][17]

References

-

2-Amino-5-iodophenol - LookChem. LookChem. [Link]

-

2-Amino-5-iodophenol | C6H6INO | CID 19877051. PubChem, National Institutes of Health. [Link]

-

2-Amino-5-chloro-4-iodophenol | C6H5ClINO | CID 92135481. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Biochem Chemopharma. [Link]

-

2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. PubChem, National Institutes of Health. [Link]

- Synthesis method of 2-amino-5-iodopyridine.

-

2-Amino-5-nitrophenol. IARC Publications. [Link]

- Process for preparing 2-amino-5-nitrophenol derivatives.

-

2-Amino-5-fluorophenol | C6H6FNO | CID 185763. PubChem, National Institutes of Health. [Link]

-

Phenol, o-amino-. NIST WebBook, National Institute of Standards and Technology. [Link]

-

The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]

-

Applications in drug development. European Pharmaceutical Review. [Link]

-

Phenol, 2-iodo-. NIST WebBook, National Institute of Standards and Technology. [Link]

-

Phenol, 2-iodo-. NIST WebBook, National Institute of Standards and Technology. [Link]

-

2-Iodophenol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC, PubMed Central. [Link]

-

Research in the Field of Drug Design and Development. PMC, PubMed Central. [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

Sources

- 1. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-iodo-phenol | 99968-80-6 [sigmaaldrich.com]

- 3. 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-5-iodophenol|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

- 15. biochemopharma.fr [biochemopharma.fr]

- 16. fishersci.com [fishersci.com]

- 17. sodiumiodide.net [sodiumiodide.net]

2-Amino-5-iodophenol IUPAC name and synonyms

An In-depth Technical Guide to 2-Amino-5-iodophenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodophenol (CAS No: 99968-80-6), a valuable substituted aminophenol building block for research and development. The document details the compound's nomenclature, physicochemical properties, and a proposed, mechanistically sound synthetic protocol. A thorough analysis of its expected spectroscopic characteristics is presented to aid in structural confirmation. Furthermore, this guide explores the compound's applications as a versatile scaffold in medicinal chemistry and its potential in materials science. Safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This paper is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a detailed understanding of this important intermediate.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible science. 2-Amino-5-iodophenol is systematically named according to IUPAC conventions, and is also known by several synonyms in commercial and research contexts.

Physicochemical Properties

The physical and chemical properties of 2-Amino-5-iodophenol dictate its handling, reactivity, and potential applications. The data presented below is a consolidation of experimental and predicted values from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 235.02 g/mol | [1][3] |

| Exact Mass | 234.94941 Da | [1] |

| Appearance | Not specified, likely an off-white to brown solid | General chemical knowledge |

| Melting Point | 141 °C | [4] |

| Boiling Point (Predicted) | 322.6 ± 37.0 °C | [4] |

| Density (Predicted) | 2.094 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.91 ± 0.10 | [4] |

| Solubility | Sparingly soluble in water | General chemical knowledge |

| Storage Temperature | 2°C - 8°C (Refrigerated) | [3] |

| SMILES | C1=CC(=C(C=C1I)O)N | [1] |

| InChIKey | NXBSMRUIIBNDSL-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

Causality of Experimental Design: The choice of 2-aminophenol as the starting material is based on its commercial availability and the directing effects of its substituents. The hydroxyl (-OH) and amino (-NH₂) groups are both powerful ortho-, para-directing activators. The iodine electrophile is expected to substitute at the position para to the stronger activating group, the hydroxyl group, which is sterically unhindered. This leads to the desired 5-iodo substitution pattern.

Proposed Experimental Protocol: Iodination of 2-Aminophenol

This protocol is a model procedure; optimization may be required.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 2-aminophenol in a suitable solvent such as acetonitrile or methanol.

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Dissolve 1.05 equivalents of N-Iodosuccinimide (NIS) in the same solvent and add it dropwise to the 2-aminophenol solution over 30 minutes. Rationale: NIS is a mild and effective source of an electrophilic iodine (I⁺) and is often preferred over molecular iodine (I₂) as it does not produce HI as a byproduct, simplifying workup.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.

-

Extraction : Remove the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification : Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Amino-5-iodophenol.

Caption: Proposed synthesis workflow for 2-Amino-5-iodophenol.

Spectroscopic Characterization and Structural Elucidation

Definitive structural confirmation relies on spectroscopic analysis. While published spectra for this specific molecule are scarce, its expected spectral characteristics can be accurately predicted based on its functional groups and substitution pattern, and by comparison with analogous compounds like 2-aminophenol and 2-amino-5-chlorophenol.[8][9][10][11]

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | broad singlet | 1H | Ar-OH | Phenolic protons are acidic and often appear as broad singlets. |

| ~7.0 | d | 1H | Ar-H (H-6) | Doublet, ortho-coupled to H-4. |

| ~6.8 | dd | 1H | Ar-H (H-4) | Doublet of doublets, ortho-coupled to H-6 and meta-coupled to H-3. |

| ~6.6 | d | 1H | Ar-H (H-3) | Doublet, meta-coupled to H-4. |

| ~4.8 | broad singlet | 2H | -NH₂ | Amine protons are exchangeable and appear as a broad signal. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-1 (C-OH) | Aromatic carbon attached to the electron-withdrawing oxygen. |

| ~138 | C-2 (C-NH₂) | Aromatic carbon attached to the nitrogen. |

| ~130 | C-4 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon, deshielded by adjacent iodine. |

| ~115 | C-3 | Aromatic CH carbon. |

| ~80 | C-5 (C-I) | Carbon attached to iodine shows a significantly upfield shift due to the heavy atom effect. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3300 | O-H and N-H | Stretching (often broad and overlapping) |

| ~1600 | N-H | Scissoring (Bending) |

| 1500-1400 | C=C | Aromatic Ring Stretching |

| ~1250 | C-O | Phenolic C-O Stretching |

| ~820 | C-H | Aromatic C-H Bending (out-of-plane) |

| ~600 | C-I | C-I Stretching |

Mass Spectrometry (MS)

-

Technique : Electron Ionization (EI-MS)

-

Expected Molecular Ion (M⁺) : m/z = 235. A prominent molecular ion peak is expected due to the stability of the aromatic system.

-

Key Fragmentation : Loss of iodine radical (I•) leading to a fragment at m/z = 108. Subsequent loss of CO and HCN are characteristic fragmentation pathways for aminophenols.

Applications in Drug Discovery and Materials Science

2-Amino-5-iodophenol is a "privileged building block," a term used in medicinal chemistry to describe molecular scaffolds that are versatile and can be used to generate libraries of biologically active compounds.[][13] Its utility stems from the three distinct functional handles: the nucleophilic amine, the acidic phenol, and the aromatic ring which can participate in cross-coupling reactions at the C-I bond.

Medicinal Chemistry Scaffold

The aminophenol core is present in numerous bioactive molecules.[14] The functional groups of 2-Amino-5-iodophenol allow for extensive derivatization to explore chemical space in drug discovery programs.

-

Amine Derivatization : The amino group can be readily acylated, alkylated, or used as a nucleophile to form heterocyclic rings (e.g., benzoxazoles).

-

Phenol Derivatization : The hydroxyl group can be alkylated to form ethers or esterified.

-

Aromatic Cross-Coupling : The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or alkyne substituents.

Caption: Utility of 2-Amino-5-iodophenol in diversity-oriented synthesis.

Materials Science Intermediate

Substituted phenols and anilines are important intermediates in materials science. It has been reported that 2-Amino-5-iodophenol can serve as a precursor for more complex molecules used in the fabrication of photoelectrochemical cells for sensitive chemical detection.[3] The electrochemical properties of the molecule and its derivatives make it a target for research in organic electronics and sensor technology.

Safety, Handling, and Storage

While specific toxicological data for 2-Amino-5-iodophenol is not thoroughly investigated, data from closely related iodophenols and aminophenols indicate that it should be handled as a hazardous substance.[15][16]

-

GHS Hazard Classification (Predicted) :

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

-

Handling :

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage is at 2-8°C.[3]

-

Keep away from oxidizing agents.

-

-

First Aid :

-

If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

2-Amino-5-iodophenol is a strategically important chemical intermediate with significant potential. Its well-defined structure, featuring multiple reactive sites, makes it an ideal building block for constructing diverse and complex molecular architectures. This guide provides the foundational knowledge—from synthesis and characterization to applications and safety—required for researchers to effectively and safely utilize this compound in advancing the fields of medicinal chemistry and materials science.

References

-

Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Amino-5-iodophenol | C6H6INO | CID 19877051. (n.d.). PubChem. Retrieved from [Link]

-

p-IODOPHENOL. (n.d.). Organic Syntheses. Retrieved from [Link]

- EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

-

2-Amino-5-iodophenol. (n.d.). Nanjingpharma. Retrieved from [Link]

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.). Google Patents.

- DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.

-

2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721. (n.d.). PubChem. Retrieved from [Link]

-

2-Aminophenol derivatives and process for their preparation. (n.d.). European Patent Office. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000211). (n.d.). Human Metabolome Database. Retrieved from [Link]

- US4873338A - Process for the preparation of 2-amino-5-acylamino phenols and starting compounds suitable therefor. (n.d.). Google Patents.

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. Retrieved from [Link]

- CN105669477A - Method for producing 5-nitro-2aminophenol. (n.d.). Google Patents.

- EP1006104A1 - P-aminophenol substitute and its use in oxidation dye formulations. (n.d.). Google Patents.

-

Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. (n.d.). Routledge. Retrieved from [Link]

-

The Characterization of 4- and 5-Iodo-2-aminoindan. (n.d.). ResearchGate. Retrieved from [Link]

-

Phenol, 2-iodo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, o-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

- 1. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 3. 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth [biosynth.com]

- 4. 2-Amino-5-iodo-phenol | 99968-80-6 [sigmaaldrich.com]

- 5. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 7. US4873338A - Process for the preparation of 2-amino-5-acylamino phenols and starting compounds suitable therefor - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Aminophenol(95-55-6) IR Spectrum [m.chemicalbook.com]

- 11. 2-Amino-5-chlorophenol(28443-50-7) MS [m.chemicalbook.com]

- 13. routledge.com [routledge.com]

- 14. mdpi.com [mdpi.com]

- 15. sodiumiodide.net [sodiumiodide.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Significance of 2-Amino-5-iodophenol

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-iodophenol

This guide provides a comprehensive overview of synthetic pathways for 2-Amino-5-iodophenol, a crucial building block in pharmaceutical and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

2-Amino-5-iodophenol (CAS No. 99968-80-6) is a substituted aromatic compound of significant interest due to the unique reactivity conferred by its three functional groups: an amino group, a hydroxyl group, and an iodine atom.[1][2][3] This trifunctional architecture makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. The amino and hydroxyl groups offer sites for a variety of chemical modifications, while the iodine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds. The stability of 2-aminophenol derivatives can be a concern, as they are often sensitive to air, light, and heat, which can lead to oxidation and the formation of colored impurities.[4][5]

This guide will explore various synthetic strategies for 2-Amino-5-iodophenol, focusing on the direct iodination of 2-aminophenol. We will delve into the mechanistic underpinnings of these reactions, the rationale behind the choice of reagents and conditions, and provide detailed experimental protocols.

Core Synthesis Strategy: Electrophilic Iodination of 2-Aminophenol

The most direct and common approach to synthesizing 2-Amino-5-iodophenol is through the electrophilic aromatic substitution of 2-aminophenol. The hydroxyl (-OH) and amino (-NH₂) groups are both strong activating, ortho-, para- directing groups. This inherent directing effect is a key consideration in achieving the desired regioselectivity for the incoming electrophilic iodine.

Pathway 1: Iodination using Iodine and an Oxidizing Agent

A prevalent and effective method for the iodination of activated aromatic rings involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺), which can then attack the electron-rich aromatic ring.

Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of oxidizing agent and solvent system is critical to control the reaction rate and selectivity. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).[6][7] The use of an aqueous or alcoholic solvent is typical for these reactions.

A similar methodology has been successfully employed for the synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid, highlighting the viability of this approach for related structures.[8]

Experimental Protocol: Iodination with Iodine and Hydrogen Peroxide

This protocol is adapted from established methods for the iodination of activated aromatic compounds.[7][8]

Materials:

-

2-Aminophenol

-

Molecular Iodine (I₂)

-

Hydrogen Peroxide (30% aqueous solution)

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane or Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in methanol.

-

Add molecular iodine (1.1 equivalents) to the solution and stir until it is fully dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Amino-5-iodophenol.

Data Summary

| Reagent | Molar Ratio | Purpose |

| 2-Aminophenol | 1.0 | Starting material |

| Iodine (I₂) | 1.1 | Iodine source |

| Hydrogen Peroxide | 2.0 | Oxidizing agent to generate I⁺ |

| Sodium Thiosulfate | As needed | Quenching agent for excess iodine |

| Methanol | Solvent | Reaction medium |

Visualization of Pathway 1

Caption: Iodination of 2-Aminophenol using Iodine and Hydrogen Peroxide.

Pathway 2: Iodination using an Iodide Salt and an Oxidant

An alternative approach utilizes an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in conjunction with an oxidizing agent. This in situ generation of the iodinating species can offer advantages in terms of handling and safety.

Mechanism and Rationale

Similar to Pathway 1, an oxidizing agent is used to oxidize the iodide anion (I⁻) to a more electrophilic iodine species. A common and efficient system employs sodium iodide with sodium hypochlorite (bleach) in an aqueous alcohol solvent.[6] This method has been shown to be highly selective for the para-iodination of phenols.[6]

Experimental Protocol: Iodination with Sodium Iodide and Sodium Hypochlorite

This protocol is based on a selective method for the preparation of iodophenols.[6]

Materials:

-

2-Aminophenol

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl, commercial bleach solution)

-

Methanol or Ethanol

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-aminophenol (1 equivalent) and sodium iodide (1.1 equivalents) in a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hypochlorite solution dropwise to the stirred mixture. The reaction is typically rapid.

-

Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to give the crude product.

-

Purify by column chromatography or recrystallization.

Data Summary

| Reagent | Molar Ratio | Purpose |

| 2-Aminophenol | 1.0 | Starting material |

| Sodium Iodide | 1.1 | Iodide source |

| Sodium Hypochlorite | Stoichiometric | Oxidizing agent to generate I⁺ |

| Hydrochloric Acid | As needed | Acidification for workup |

| Methanol/Water | Solvent | Reaction medium |

Visualization of Pathway 2

Caption: In situ generation of iodinating agent from NaI and NaOCl.

Considerations for Synthesis and Purification

-

Oxidation of 2-Aminophenol: 2-Aminophenol and its derivatives are susceptible to oxidation, which can result in the formation of colored impurities.[4] It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) where possible and to store the final product protected from light and air.

-

Regioselectivity: While the ortho-, para- directing nature of the amino and hydroxyl groups favors substitution at the 4- and 6-positions relative to the hydroxyl group, the desired 5-iodo isomer (para to the amino group) is generally the major product due to steric hindrance at the 6-position. Careful control of reaction conditions can help to maximize the yield of the desired isomer.

-

Purification: Column chromatography is often necessary to separate the desired product from unreacted starting material, di-iodinated byproducts, and other impurities.

Conclusion

The synthesis of 2-Amino-5-iodophenol is most effectively achieved through the direct electrophilic iodination of 2-aminophenol. The use of molecular iodine with an oxidizing agent like hydrogen peroxide, or an iodide salt with an oxidant such as sodium hypochlorite, represent reliable and scalable methods. The key to a successful synthesis lies in the careful control of reaction conditions to manage regioselectivity and minimize side reactions, particularly the oxidation of the sensitive aminophenol core. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this valuable synthetic intermediate.

References

- An Efficient and Selective Method for the Preparation of Iodophenols. (n.d.).

- 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth. (n.d.).

- SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIV

- Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives. - Benchchem. (n.d.).

- 2-Amino-5-iodophenol 99968-80-6 wiki - Guidechem. (n.d.).

- Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO. (n.d.).

- 2-Aminophenol - Wikipedia. (n.d.).

- 2-Amino-5-iodophenol,Fast Logistics,Professional Technical Support,Factory price. (n.d.).

- 2-Amino-5-iodo-phenol | 99968-80-6 - Sigma-Aldrich. (n.d.).

- 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem - NIH. (n.d.).

- US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents. (n.d.).

Sources

- 1. 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-5-iodophenol,Fast Logistics,Professional Technical Support,Factory price, CasNo.99968-80-6 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. scielo.br [scielo.br]

- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

Key literature and patents for 2-Amino-5-iodophenol

An In-Depth Technical Guide to 2-Amino-5-iodophenol: Synthesis, Properties, and Applications

Introduction

2-Amino-5-iodophenol is a substituted aromatic compound of significant interest in synthetic organic and medicinal chemistry.[1] As a trifunctional molecule, featuring amino (-NH₂), hydroxyl (-OH), and iodo (-I) groups on a benzene ring, it serves as a versatile and valuable building block for the construction of more complex molecular architectures, including heterocyclic systems and dye molecules.[2][3][4] Its strategic substitution pattern—an electron-donating amino group ortho to a hydroxyl group, and an iodine atom para to the amino group—governs its reactivity and makes it a key intermediate in various chemical transformations.

This guide provides a comprehensive technical overview of 2-Amino-5-iodophenol, tailored for researchers, scientists, and drug development professionals. It covers its synthesis, chemical properties, and established applications, with a focus on the underlying chemical principles and practical methodologies that underscore its utility.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Amino-5-iodophenol is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 99968-80-6 | [1][2][5] |

| Molecular Formula | C₆H₆INO | [1][2] |

| Molecular Weight | 235.02 g/mol | [1][2] |

| Appearance | Grey Solid | |

| Melting Point | 141 °C | [5] |

| Boiling Point | 322.6 ± 37.0 °C (Predicted) | [5] |

| pKa | 8.91 ± 0.10 (Predicted) | [5][6] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [5][7] |

| Solubility | Slightly soluble in water (4.7 g/L at 25 °C) | [6] |

| Canonical SMILES | C1=CC(=C(C=C1I)O)N | [1][2] |

Synthesis of 2-Amino-5-iodophenol

The primary route for synthesizing 2-Amino-5-iodophenol is the direct electrophilic iodination of 2-aminophenol. The presence of two strong activating groups (-NH₂ and -OH) makes the aromatic ring highly susceptible to electrophilic substitution.[8] However, this high reactivity also necessitates careful control of reaction conditions to achieve regioselectivity and prevent over-iodination or oxidative decomposition.[8]

The iodination typically proceeds at the para position relative to the stronger activating group (the amino group), which is also sterically less hindered than the other ortho positions. Common methods employ elemental iodine in the presence of an oxidizing agent or use an in-situ generated electrophilic iodine species.[8][9]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 2-Amino-5-iodophenol.

Detailed Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide

This protocol is a representative method adapted from general procedures for the iodination of activated aromatic compounds.[9][10] The use of hydrogen peroxide as an oxidizing agent provides a greener and more efficient alternative to other methods.

Materials:

-

2-Aminophenol

-

Iodine (I₂)

-

Hydrogen Peroxide (30% aq. solution)

-

Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in water.

-

Reagent Addition: Add iodine (1.0-1.2 eq) to the solution. The mixture will be heterogeneous.

-

Initiation: Begin stirring and slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the mixture. The reaction is exothermic; maintain the temperature between 80-90°C.[10]

-

Reaction Monitoring: Stir the reaction at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate), to yield pure 2-Amino-5-iodophenol.[11]

Causality and Experimental Rationale:

-

Activating Groups: The -NH₂ and -OH groups strongly activate the benzene ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. The para-position to the -NH₂ group is favored.[8]

-

Oxidizing Agent: Elemental iodine (I₂) itself is not a potent electrophile. The hydrogen peroxide oxidizes I₂ to a more reactive electrophilic iodine species (e.g., I⁺ or H₂OI⁺), which is necessary for the iodination of the activated ring to proceed efficiently.[9]

-

Temperature Control: Maintaining a specific temperature range (e.g., 80-90°C) is crucial for ensuring a reasonable reaction rate without promoting side reactions or decomposition of the starting material or product.[10]

-

Quenching: Sodium thiosulfate is a reducing agent used to neutralize any unreacted iodine, simplifying the subsequent extraction and purification steps.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of 2-Amino-5-iodophenol lies in its utility as a versatile synthetic intermediate.[12][13] Each of its three functional groups can be selectively manipulated to build molecular complexity, making it a powerful scaffold for generating libraries of compounds in drug discovery.[12][14]

Key Synthetic Transformations and Applications:

-

Heterocycle Formation: The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, an important heterocyclic motif found in many biologically active compounds.[15] Reaction with carboxylic acids, aldehydes, or their derivatives under cyclizing conditions readily yields the benzoxazole ring system.

-

Cross-Coupling Reactions: The iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon-based or heteroatom-based substituents at the 5-position, enabling systematic structure-activity relationship (SAR) studies.

-

Modification of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be acylated, alkylated, or otherwise modified to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) or to serve as attachment points for other pharmacophoric fragments.

-

Dye Synthesis: 2-Aminophenol derivatives are widely used as precursors in the synthesis of azo dyes and metal-complex dyes.[3][16] The amino group can be diazotized and coupled with other aromatic systems to generate chromophores. The 2-Amino-5-nitrophenol analogue, for instance, is used in hair dye formulations.[16][17]

Application Workflow Diagram

Caption: Role of 2-Amino-5-iodophenol as a versatile synthetic building block.

While direct therapeutic applications of 2-Amino-5-iodophenol itself are not documented, the aminophenol scaffold is a key pharmacophore in agents designed for anti-inflammatory, antibacterial, and anticancer activities.[14][18] This highlights the potential of 2-Amino-5-iodophenol as a starting material for the development of novel therapeutic agents in these areas.

Key Patents

A review of the patent literature reveals the industrial relevance of aminophenol derivatives, including those structurally related to 2-Amino-5-iodophenol.

-

EP0083204A2: This patent describes novel 2-aminophenol derivatives with inhibitory activity on 5-lipoxygenase, an enzyme involved in inflammatory pathways.[19] While not explicitly naming 2-Amino-5-iodophenol, it claims a broad class of substituted 2-aminophenols where the substituent can be a halogen, demonstrating the interest in halogenated aminophenols for developing anti-inflammatory agents.[19]

-

US4743595A: This patent details a process for preparing 2-amino-5-nitrophenol derivatives, which are important intermediates for cyan-image-forming couplers in photography.[20] The chemistry involved—nucleophilic substitution and ring-opening of benzoxazole precursors—is highly relevant to the manipulation of the 2-aminophenol scaffold.[20]

-

US7341605B2: This patent focuses on 2-(amino or substituted amino)-5,6-substituted phenol compounds for use in oxidative dyeing compositions for keratin fibers.[21] It underscores the commercial application of aminophenol derivatives in the cosmetics industry, where precise substitution patterns are key to achieving desired color properties.[21]

Conclusion

2-Amino-5-iodophenol is a high-value chemical intermediate whose utility is derived from its unique combination of functional groups. Its synthesis, while requiring careful control, is based on well-established principles of electrophilic aromatic substitution. For medicinal chemists and drug development professionals, it represents a powerful and versatile building block, offering multiple handles for synthetic modification. The ability to form key heterocyclic structures like benzoxazoles, combined with the potential for extensive diversification through cross-coupling at the iodo-position, makes 2-Amino-5-iodophenol a compelling starting point for the discovery of novel bioactive molecules. Its established use in the synthesis of dyes and related materials further cements its status as a cornerstone of modern synthetic chemistry.

References

-

LookChem. (n.d.). 2-Amino-5-iodophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19877051, 2-Amino-5-iodophenol. Retrieved from [Link]

- Itoh, I., Kobayashi, H., Ono, M., & Yamakawa, K. (1985). United States Patent 4,743,595. Google Patents.

- Terashima, K., et al. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

-

Minisci, F., et al. (2016). Process for the iodination of aromatic compounds. Justia Patents. Retrieved from [Link]

-

Nanjing Pharmatechs Co., Ltd. (n.d.). 2-Amino-5-iodophenol. Retrieved from [Link]

- De Antoni, J., & Weber, J. (1989). US4873338A - Process for the preparation of 2-amino-5-acylamino phenols and starting compounds suitable therefor. Google Patents.

- Fuji Photo Film Co Ltd. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.

- Zhang, W., et al. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.

-

IOSR Journal. (n.d.). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

- Nelson, A. L., & Rachlin, A. I. (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents.

- Lim, M., et al. (2008). US7341605B2 - 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them, and use thereof. Google Patents.

-

International Agency for Research on Cancer. (1993). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

-

Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Retrieved from [Link]

-

Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals (Basel), 14(11), 1127. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

-

Chemistry World. (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes. Retrieved from [Link]

Sources

- 1. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth [biosynth.com]

- 3. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-iodophenol|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. 99968-80-6|2-Amino-5-iodophenol|BLD Pharm [bldpharm.com]

- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 9. patents.justia.com [patents.justia.com]

- 10. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 11. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. exsyncorp.com [exsyncorp.com]

- 18. iosrjournals.org [iosrjournals.org]

- 19. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 20. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 21. US7341605B2 - 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them, and use thereof - Google Patents [patents.google.com]

A Technical Guide to the Health and Safety Profile of 2-Amino-5-iodophenol

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the health and safety aspects of 2-Amino-5-iodophenol (CAS No. 99968-80-6). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data to provide a robust framework for risk assessment and safe handling protocols.

Section 1: Chemical and Physical Identity

2-Amino-5-iodophenol is a halogenated aromatic amine and phenol. Its unique structure makes it a valuable building block in medicinal chemistry and materials science. A summary of its key identifiers and properties is provided below.

Table 1: Chemical Identifiers for 2-Amino-5-iodophenol

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 2-Amino-5-iodophenol | [1][2] |

| CAS Number | 99968-80-6 | [1][3][4] |

| Molecular Formula | C₆H₆INO | [1][2][4] |

| Molecular Weight | 235.02 g/mol | [2] |

| IUPAC Name | 2-amino-5-iodophenol | [2][5] |

| InChI Key | NXBSMRUIIBNDSL-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=CC(=C(C=C1I)O)N | [1][2] |

| Synonyms | 2-Amino-5-iodo-phenol, 6-amino-3-iodophenol |[1][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Grey Solid | [4][5] |

| Melting Point | 141 °C | [1] |

| Boiling Point | 322.6 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water (4.7 g/L at 25 °C) | [3] |

| Storage Temperature | 2-8 °C, protect from light | [1][5] |

| pKa | 8.91 (Predicted) |[1][3] |

Section 2: Hazard Identification and Classification

Comprehensive toxicological data for 2-Amino-5-iodophenol is not widely available. Therefore, a precautionary approach is essential, drawing inferences from its structural motifs (aminophenol, iodinated aromatic) and the limited available safety data.

Based on available information, this compound is classified as harmful and an irritant.[6] The Globally Harmonized System (GHS) classification highlights risks associated with ingestion and skin/eye contact.

Caption: GHS hazard classification for 2-Amino-5-iodophenol.[6]

Toxicological Profile

-

Acute Toxicity : The compound is classified as harmful if swallowed (H302).[6] Phenolic compounds, in general, can be toxic, and ingestion should be avoided.[7]

-

Skin and Eye Irritation : It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Direct contact with skin or eyes must be prevented.

-

Mutagenicity and Carcinogenicity : There is no specific data for 2-Amino-5-iodophenol. However, related compounds like 2-aminophenol are suspected of causing genetic defects (H341).[8] This warrants handling the substance as a potential mutagen until proven otherwise.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary engineering control is to handle 2-Amino-5-iodophenol within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates. The handling area must be equipped with an accessible eyewash station and a safety shower.[9]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.

Caption: Standard PPE workflow for handling 2-Amino-5-iodophenol.

-

Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.

-

Skin Protection : Wear nitrile gloves; inspect them for tears or holes before use.[10] A full-length laboratory coat should be worn and fully buttoned.

-

Respiratory Protection : When handling the solid powder, especially outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent inhalation.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and preserves the chemical's integrity.

Laboratory Handling Workflow

-

Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

-

Weighing : Always weigh the solid compound inside a fume hood or a ventilated balance enclosure to contain any dust.

-

Solution Preparation : Add the solid to the solvent slowly. If heating is required, do so in a well-ventilated area, being mindful of potential vapor generation.

-

Post-Handling : After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[7] Wash hands thoroughly.[9]

Storage

Store 2-Amino-5-iodophenol in a tightly sealed container in a designated, well-ventilated, and refrigerated area (2-8 °C).[1][5] It should be protected from light and kept separate from incompatible materials such as strong oxidizing agents.[9]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [9][11][12] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [7][9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [9][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting , as phenolic compounds can be corrosive. Call a poison control center or seek immediate medical attention. |[7] |

Accidental Release Measures

For a small spill of the solid material:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing full PPE, gently sweep up the material to avoid creating dust.[9][10]

-

Place the spilled material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly.

Section 6: Fire and Explosion Hazard Data

-

Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

-

Hazardous Combustion Products : When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Special Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Section 7: Stability and Reactivity

-

Chemical Stability : The compound is stable under recommended storage conditions.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[7][9][13]

-

Hazardous Polymerization : Will not occur.[9]

Conclusion

2-Amino-5-iodophenol is a valuable research chemical that must be handled with a high degree of caution. The primary hazards are acute oral toxicity and severe skin and eye irritation. Due to the lack of comprehensive toxicological data, it is prudent to treat this compound as a potential mutagen and handle it accordingly. Strict adherence to engineering controls, a robust PPE protocol, and established safe handling procedures are the cornerstones of mitigating risk and ensuring a safe laboratory environment for all personnel.

References

-

2-Amino-5-iodophenol - LookChem . LookChem. [Link]

-

2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem . National Institutes of Health. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]

-

SAFETY DATA SHEET - 2-Aminophenol . Biochem Chemopharma. [Link]

Sources

- 1. 2-Amino-5-iodophenol|lookchem [lookchem.com]

- 2. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-5-Iodophenol | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-5-iodo-phenol | 99968-80-6 [sigmaaldrich.com]

- 6. 2-Amino-5-iodophenol | 99968-80-6 [amp.chemicalbook.com]

- 7. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. biochemopharma.fr [biochemopharma.fr]

- 9. fishersci.com [fishersci.com]

- 10. sodiumiodide.net [sodiumiodide.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-5-iodophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-iodophenol, a key intermediate in pharmaceutical synthesis and various chemical applications.[1] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and predicting its solubility in a range of common organic solvents. A detailed experimental protocol using the robust shake-flask method coupled with UV-Vis spectroscopy is presented, alongside a qualitative discussion of expected solubility based on solvent polarity and the principles of intermolecular forces. This guide aims to be a critical resource for optimizing reaction conditions, purification processes, and formulation development involving 2-Amino-5-iodophenol.

Introduction: The Significance of 2-Amino-5-iodophenol in Chemical and Pharmaceutical Development

2-Amino-5-iodophenol (CAS No. 99968-80-6) is a substituted aromatic compound featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring.[2][3] Its molecular structure makes it a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1] The solubility of this intermediate in various organic solvents is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for efficient and scalable chemical processes.

This guide delves into the core principles governing the solubility of 2-Amino-5-iodophenol, providing a framework for solvent selection and the experimental determination of solubility.

Physicochemical Properties of 2-Amino-5-iodophenol

A foundational understanding of the physicochemical properties of 2-Amino-5-iodophenol is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₆INO | [2][3] |

| Molecular Weight | 235.02 g/mol | [2][3] |

| Melting Point | 141 °C | [2] |

| Appearance | Grey Solid | Chemcia Scientific |

| pKa (predicted) | 8.91 ± 0.10 | [2] |

| LogP (predicted) | 2.16 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The presence of both hydrogen bond donors (-OH and -NH₂) and a polarizable iodine atom contributes to a complex interplay of intermolecular forces that govern its solubility. The predicted pKa suggests it is a weak acid, and its predicted LogP indicates a moderate lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 2-Amino-5-iodophenol is primarily influenced by its ability to form hydrogen bonds and engage in dipole-dipole and van der Waals interactions.

The Role of Solvent Polarity

Organic solvents are broadly classified based on their polarity into three categories:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can donate hydrogen bonds and have a high dielectric constant.[4][5] Given that 2-Amino-5-iodophenol has both hydrogen bond donor and acceptor sites, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) have significant dipole moments but do not have O-H or N-H bonds, precluding them from donating hydrogen bonds.[4][6] They can, however, act as hydrogen bond acceptors. Moderate solubility is anticipated in these solvents.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.[4] Due to the polar nature of the amino and hydroxyl groups in 2-Amino-5-iodophenol, its solubility in nonpolar solvents is expected to be low.

The following diagram illustrates the relationship between the solute, solvent, and the dissolution process.

Caption: A diagram illustrating the energy changes during the dissolution process.

Hansen Solubility Parameters (HSP) - A Predictive Tool

Experimentally Determined Solubility of 2-Amino-5-iodophenol

While extensive quantitative data is not available in the public domain, one source indicates a solubility of 4.7 g/L at 25°C , which is presumed to be in water.[9] To provide a more comprehensive understanding, this guide presents a detailed protocol for determining the solubility in a range of representative organic solvents.

Proposed Solvents for Investigation

The following table outlines a selection of solvents, categorized by their polarity, that are recommended for a comprehensive solubility study of 2-Amino-5-iodophenol.

| Solvent Category | Solvent | Rationale |

| Polar Protic | Methanol | Capable of hydrogen bonding, commonly used in organic synthesis. |

| Ethanol | Similar to methanol, widely used and less toxic. | |

| Isopropanol | A slightly less polar alcohol, providing a point of comparison. | |

| Polar Aprotic | Acetone | A common polar aprotic solvent. |

| Tetrahydrofuran (THF) | An ether with good solvating properties for many organic compounds. | |

| Ethyl Acetate | An ester with moderate polarity. | |

| Nonpolar | Toluene | An aromatic, nonpolar solvent. |

| Hexane | An aliphatic, nonpolar solvent. |

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10][11]

Materials and Equipment

-

2-Amino-5-iodophenol (purity >97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC with a UV detector

Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-5-iodophenol to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Analysis of Solute Concentration:

-

Calibration Curve: Prepare a series of standard solutions of 2-Amino-5-iodophenol of known concentrations in each solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

-

Sample Measurement: Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 2-Amino-5-iodophenol in that solvent at the specified temperature.

-

Safety and Handling Precautions

2-Amino-5-iodophenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Amino-5-iodophenol in organic solvents. By understanding the underlying theoretical principles and employing robust experimental methodologies such as the shake-flask method, researchers can effectively determine and predict the solubility of this important chemical intermediate. This knowledge is crucial for optimizing synthetic routes, improving purification efficiency, and developing robust formulations in the pharmaceutical and chemical industries.

References

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

LookChem. 2-Amino-5-iodophenol. Available at: [Link]

-

PubChem. 2-Amino-5-iodophenol. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Available at: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

-

Wikipedia. Polar aprotic solvent. Available at: [Link]

Sources

- 1. 2-Amino-5-iodophenol | 99968-80-6 | FA31821 | Biosynth [biosynth.com]

- 2. 2-Amino-5-iodophenol|lookchem [lookchem.com]

- 3. 2-Amino-5-iodophenol | C6H6INO | CID 19877051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. kinampark.com [kinampark.com]

- 9. Page loading... [wap.guidechem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

A Technical Guide to the Computational Prediction of pKa for 2-Amino-5-iodophenol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For novel compounds like 2-Amino-5-iodophenol, where experimental data may be scarce, accurate computational prediction of pKa is indispensable. This technical guide provides an in-depth analysis of the structural and electronic factors governing the ionization of 2-Amino-5-iodophenol and presents a validated, step-by-step workflow for predicting its acidic and basic pKa values using established computational methodologies.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of ionization of a drug candidate at physiological pH (typically ~7.4) dictates its charge state, which in turn governs its ability to cross biological membranes, bind to its target protein, and avoid off-target interactions. A molecule's pKa values define this pH-dependent ionization behavior. 2-Amino-5-iodophenol is a substituted aromatic scaffold possessing two key ionizable centers: a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic aromatic amino group (-NH2). The interplay of the electron-donating amino group and the electron-withdrawing iodo substituent creates a unique electronic environment that modulates the acidity and basicity of these functional groups. Understanding these pKa values is crucial for any drug development program involving this or structurally related scaffolds.

Theoretical Framework: Substituent Effects on Ionization

The pKa of a functional group is highly sensitive to the electronic properties of other substituents on the aromatic ring. These effects are broadly categorized as inductive and resonance effects.

-

Phenolic Acidity: The parent phenol molecule has a pKa of approximately 10.[1][2] Its acidity stems from the stabilization of the resulting phenoxide anion through resonance, which delocalizes the negative charge into the benzene ring.[3]

-

Electron-Withdrawing Groups (EWGs) , such as the iodo substituent, increase the acidity of the phenol (lower the pKa) by inductively pulling electron density from the ring, further stabilizing the negative charge of the conjugate base.

-

Electron-Donating Groups (EDGs) , such as the amino group, generally decrease acidity (raise the pKa) by donating electron density through resonance (+M effect), which destabilizes the phenoxide anion.[4]

-

-

Aniline Basicity: The basicity of an aromatic amine is determined by the availability of the nitrogen lone pair to accept a proton. The pKa of the conjugate acid of aniline is approximately 4.6.[5][6]

-

Electron-Withdrawing Groups (EWGs) decrease the basicity of the amine (lower the pKa of the conjugate acid) by pulling electron density away from the nitrogen, making the lone pair less available for protonation.

-

Electron-Donating Groups (EDGs) increase basicity (raise the pKa of the conjugate acid) by pushing electron density toward the nitrogen.

-

In 2-Amino-5-iodophenol, these effects are combined. The amino group is ortho to the hydroxyl group, and the iodo group is meta to the hydroxyl group. This specific arrangement dictates the final electronic influence on each ionizable center.

Ionization Equilibria of 2-Amino-5-iodophenol

The molecule can exist in three primary states depending on the pH of the solution: a protonated (cationic) form, a neutral form, and a deprotonated (anionic) form.

Caption: Ionization equilibria for 2-Amino-5-iodophenol.

Computational Methodologies for pKa Prediction

While experimental determination of pKa is the gold standard, computational methods provide rapid and reliable estimates, crucial in the early stages of discovery.[7] These methods range from empirical approaches to rigorous quantum mechanical calculations.[8]

-

Empirical and QSAR Methods: These are the most common methods, employed by software like ACD/Labs Percepta and ChemAxon's MarvinSketch.[9][10] They rely on large databases of experimentally measured pKa values and use algorithms, often based on linear free-energy relationships like the Hammett equation, to predict pKa for new structures based on fragments and substituents.[11][12] Their accuracy is high for compounds within their training domain.[13]

-

Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) calculate the free energy change of the dissociation reaction.[14] These first-principles methods can be highly accurate, often achieving a root-mean-square error (RMSE) of less than 0.5 pKa units, but are computationally intensive.[15][16] They are particularly valuable for novel scaffolds not well-represented in empirical databases.[17][18]

For this guide, we will focus on the widely accessible empirical approach due to its speed and high accuracy for common organic structures.

Protocol: Predicting pKa using Empirical Methods

This protocol outlines the general workflow for predicting the pKa of 2-Amino-5-iodophenol using database-driven software.